8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
CAS No.:
Cat. No.: VC9990970
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
![8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione -](/images/structure/VC9990970.png)
Molecular Formula | C16H17NO3 |
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Molecular Weight | 271.31 g/mol |
IUPAC Name | 6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
Standard InChI | InChI=1S/C16H17NO3/c1-5-20-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-8H,5H2,1-4H3 |
Standard InChI Key | BXQCLJJLPDIFPU-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C |
Canonical SMILES | CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C |
Chemical Structure and Nomenclature
The molecular framework of 8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione integrates a bicyclic pyrroloquinoline system fused to a dione moiety. Key structural features include:
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Pyrroloquinoline core: A tricyclic system comprising a pyrrole ring fused to a quinoline scaffold.
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Substituents:
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8-Ethoxy group: An ethoxy (-OCH₂CH₃) substituent at position 8 of the quinoline ring.
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4,4,6-Trimethyl groups: Three methyl (-CH₃) groups at positions 4 (two methyls) and 6.
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1,2-Dione: Two ketone groups at positions 1 and 2 of the pyrrole ring.
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The IUPAC name reflects this arrangement, with the "4H" designation indicating a partially hydrogenated quinoline ring. The spiro-like connectivity of the dione moiety introduces steric constraints that influence reactivity and biological interactions .
Synthesis and Optimization
Stolle Reaction Methodology
The synthesis of pyrroloquinoline-diones, including 8-ethoxy derivatives, primarily relies on the Stolle reaction, which involves the cyclization of tetrahydroquinoline precursors with oxalyl chloride. Key advancements from Medvedeva et al. (2014) include:
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Use of hydrochlorides: Treating 2,2,4-trimethyl-1,2-dihydroquinoline or its tetrahydro analog with HCl before reacting with oxalyl chloride minimizes side reactions (e.g., oxalic diamide formation) and boosts yields to 90% .
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Solvent-dependent kinetics:
Solvent Reaction Time Yield (%) Methylene chloride 1.5–2 h 85–90 Carbon tetrachloride 40–50 min 88–90 Toluene 20–30 min 82–87 -
Functional group tolerance: Methoxy, benzyloxy, and hydroxy groups remain intact under optimized conditions, enabling diverse R-group substitutions at position 8 .
Comparative Analysis with Analogous Compounds
The 8-ethoxy variant is anticipated to bridge the potency-solubility gap between smaller (methoxy) and bulkier (benzyloxy) analogs.
Challenges and Future Directions
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Synthetic scalability: While the Stolle reaction achieves high yields, transitioning from batch to continuous flow reactors could improve efficiency for industrial production .
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Bioavailability optimization: Prodrug strategies (e.g., esterification of the dione) may enhance oral absorption.
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Target selectivity: Computational docking studies (e.g., Glide, AutoDock) could refine substituent patterns to minimize off-target effects .
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